tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C9H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine. The synthesis involves the following steps:
Formation of N-boc-diallylamine: This intermediate is prepared by reacting diallylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Cyclization: The N-boc-diallylamine undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the cyclization reaction.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, hydrogenated pyrroles, and other functionalized compounds .
Scientific Research Applications
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Uniqueness: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 2,5-dimethyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-9H,1-5H3 |
InChI Key |
QABFQTRGKUXCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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